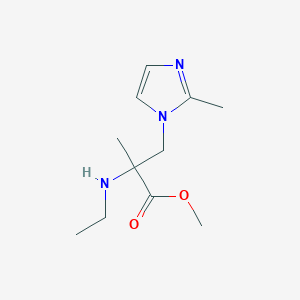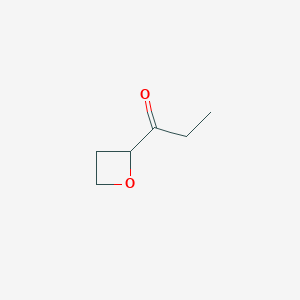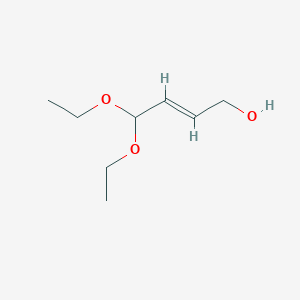
4,4-Diethoxybut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxybut-2-en-1-ol is an organic compound with the molecular formula C8H16O3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both an enol and an ether functional group. This compound is of interest in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-en-1-ol typically involves the reaction of 2-bromo-4,4-diethoxybut-1-ene with suitable nucleophiles. One common method is the allylation of α-hydroxy Schiff bases with 2-substituted functionalized allyl bromides . This reaction can be carried out using indium or zinc as catalysts under Barbier reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethoxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the bromine-substituted position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields saturated alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Diethoxybut-2-en-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential in drug synthesis and as a building block for pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxybut-2-en-1-ol involves its interaction with various molecular targets. The enol group can participate in hydrogen bonding and other interactions, while the ether groups provide stability and solubility. These properties make it a valuable intermediate in organic synthesis, facilitating the formation of carbon-carbon bonds and other key reactions.
Comparación Con Compuestos Similares
4,4-Dimethylcyclohex-2-en-1-ol: This compound shares a similar enol structure but differs in its cyclic nature.
4,4-Diethoxy-2-butynal: Another related compound with an alkyne group instead of an alkene.
Uniqueness: 4,4-Diethoxybut-2-en-1-ol is unique due to its combination of enol and ether functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where both properties are desired.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(E)-4,4-diethoxybut-2-en-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)6-5-7-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+ |
Clave InChI |
SKMOVPLFPBVYIR-AATRIKPKSA-N |
SMILES isomérico |
CCOC(/C=C/CO)OCC |
SMILES canónico |
CCOC(C=CCO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





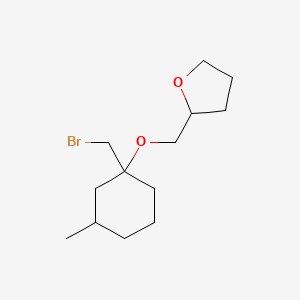
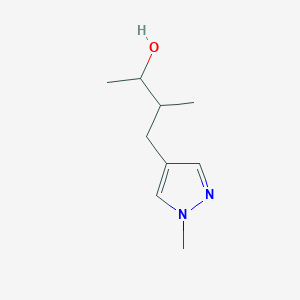
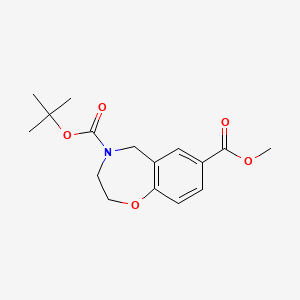

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13617709.png)
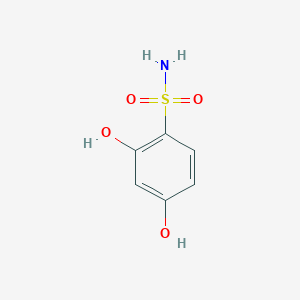
![rac-(1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B13617737.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13617744.png)
![(1-Propyl-1h-benzo[d]imidazol-2-yl)methanesulfonyl chloride](/img/structure/B13617746.png)
